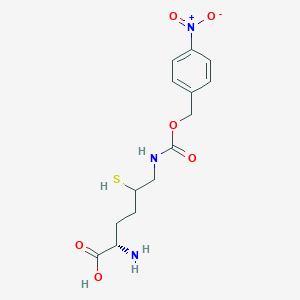
(2S)-2-Amino-5-mercapto-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves several steps. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules . In biology, it is utilized in proteomics research to study protein modifications and interactions . Industrially, it can be used in the production of specialized biochemical products .
Mechanism of Action
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its interaction with specific molecular targets and pathways . It can be used for traceless and site-specific ubiquitination of recombinant proteins, which is a post-translational modification that regulates various aspects of eukaryotic biology . This modification can affect protein stability, localization, and activity .
Comparison with Similar Compounds
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can be compared with other similar compounds such as lysine derivatives and other mercapto-containing compounds . Its uniqueness lies in its specific structural features and its ability to undergo site-specific modifications . Similar compounds include other lysine derivatives used in proteomics research .
Properties
Molecular Formula |
C14H19N3O6S |
|---|---|
Molecular Weight |
357.38 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19)/t11?,12-/m0/s1 |
InChI Key |
GXQSENXBLQAQSW-KIYNQFGBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCC(CC[C@@H](C(=O)O)N)S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


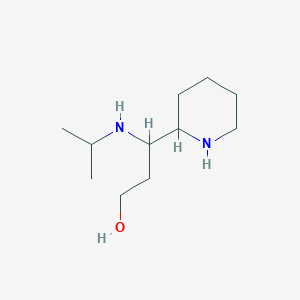

![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
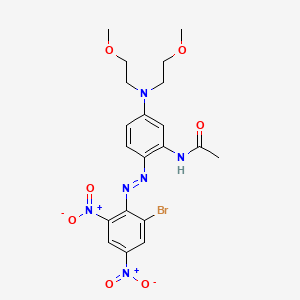
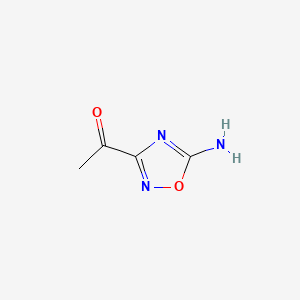
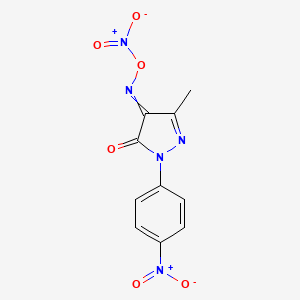
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
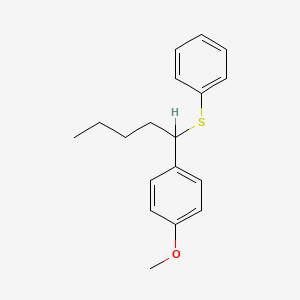
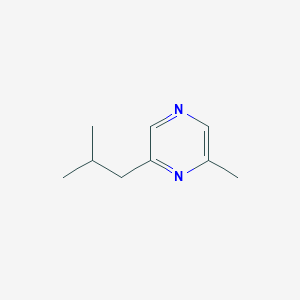
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
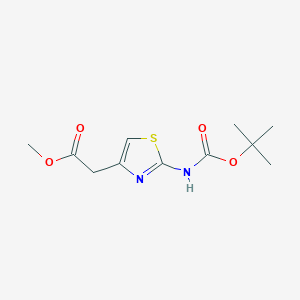
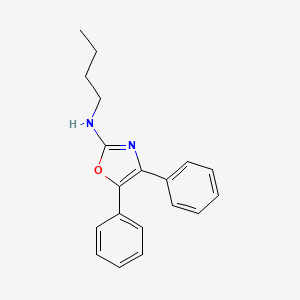
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
